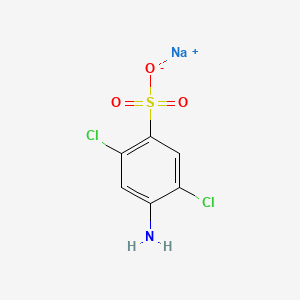
2,5-Dichlorosulfanilic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorosulfanilic Acid Sodium Salt is an organic compound with the molecular formula C6H5Cl2NO3S. It is a derivative of sulfanilic acid, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is commonly used in various chemical processes and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorosulfanilic Acid Sodium Salt typically involves the chlorination of sulfanilic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pH control systems to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its sodium salt form .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorosulfanilic Acid Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution: Products include various substituted sulfanilic acid derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and related compounds.
Scientific Research Applications
2,5-Dichlorosulfanilic Acid Sodium Salt is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in biochemical assays and as a reagent in various biological studies.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2,5-Dichlorosulfanilic Acid Sodium Salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include the modulation of enzyme activity and the alteration of biochemical processes at the molecular level .
Comparison with Similar Compounds
- 2,6-Dichlorobenzenesulfonic Acid
- 3,5-Dichlorobenzoic Acid
- 4-Amino-2,5-Dichlorobenzenesulfonic Acid
Comparison: 2,5-Dichlorosulfanilic Acid Sodium Salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
CAS No. |
41295-98-1 |
|---|---|
Molecular Formula |
C6H5Cl2NNaO3S |
Molecular Weight |
265.07 g/mol |
IUPAC Name |
sodium;4-amino-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C6H5Cl2NO3S.Na/c7-3-2-6(13(10,11)12)4(8)1-5(3)9;/h1-2H,9H2,(H,10,11,12); |
InChI Key |
JOMXIRNRCMENOY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+] |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)N.[Na] |
Key on ui other cas no. |
41295-98-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















